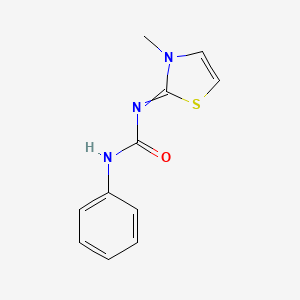
1-(3-Methyl-2-thiazolylidene)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 3-methyl-2,3-dihydro-1,3-thiazole can be prepared by reacting 3-methyl-2-butanone with thiourea under acidic conditions.
-
Formation of the Phenylurea Moiety: : The phenylurea moiety can be introduced by reacting the thiazole intermediate with phenyl isocyanate. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
-
Oxidation: : The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced at the urea moiety to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The thiazole ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents. Reagents like bromine or chlorine can be used for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiazoles
科学研究应用
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown promise.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
3-(2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the methyl group on the thiazole ring.
3-(3-methyl-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the dihydro structure in the thiazole ring.
Uniqueness
3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is unique due to the presence of both the methyl group and the dihydro structure in the thiazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
分子式 |
C11H11N3OS |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea |
InChI |
InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15) |
InChI 键 |
KWALDNQIQIFHQI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CSC1=NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


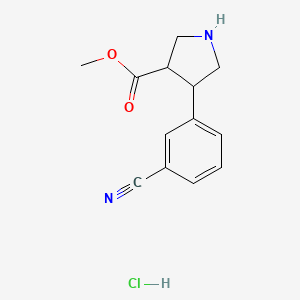
![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
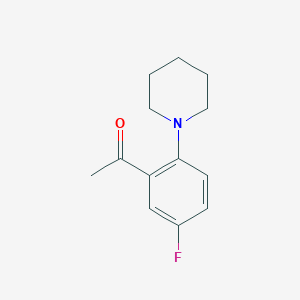
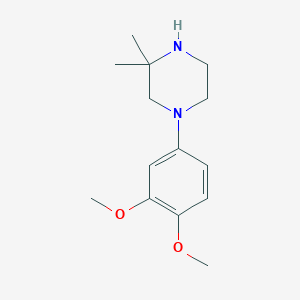
![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)

![tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)

![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
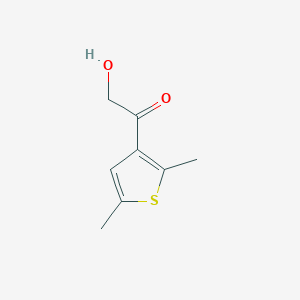

![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)
